
1-(2-溴-5-三氟甲基-苯基)-丙胺
描述
The compound “1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine” is a derivative of "2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride" . The latter is a compound with a molecular formula of C7H6BrF3N2 and is used in various areas of research .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-5-trifluoromethyl-phenyl)-propylamine” were not found, a related compound, “(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid”, is available commercially . This suggests that bromination and trifluoromethylation are feasible on the phenyl ring.科学研究应用
合成应用
尼洛替尼的合成:化合物 1-(2-溴-5-三氟甲基-苯基)-丙胺在尼洛替尼的合成中起着至关重要的作用,尼洛替尼是一种抗肿瘤剂,通过一系列涉及碳酸铯和碘化亚铜等反应物反应合成,基于特定前体化合物,总收率为 40% (王从展,2009)。
材料科学中的应用
聚酰亚胺合成:含有三氟甲基侧基的新型二胺单体已被用于合成聚酰亚胺,聚酰亚胺显示出高玻璃化转变温度、热稳定性和浅蓝色发射,这在先进材料的开发中可能很重要 (崔在浩,昆潮,尹泰,2010)。
有机化学中的应用
简便合成和 DNA 结合:该化合物参与了新查耳酮的合成,新查耳酮与鲑鱼精子 DNA 发生了显着相互作用,表明在分子生物学和药物发现领域具有潜在应用 (F. Rasool 等,2021)。
芳香三氟甲基化:Cu(I)-二胺配合物被用来催化芳基碘化物的三氟甲基化,展示了一种将三氟甲基引入芳香族化合物的高效方法,这一反应在药物化学中具有重要意义 (M. Oishi, Hideaki Kondo, H. Amii, 2009)。
药学中的应用
新型聚酰亚胺:合成了一种新型氟化芳香族二胺单体,用于制造新型含氟聚酰亚胺,新型含氟聚酰亚胺高度可溶,具有优异的热稳定性和机械性能,表明在航空航天和电子领域具有潜在的应用 (D. Yin 等,2005)。
属性
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5,9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHEZIHAOWKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



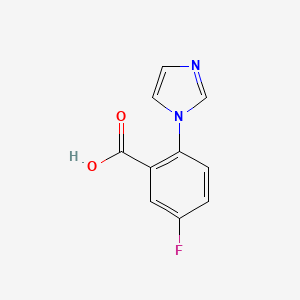
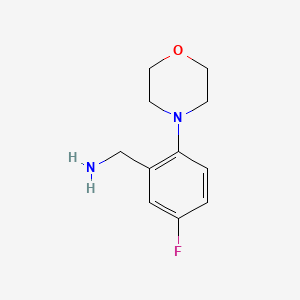

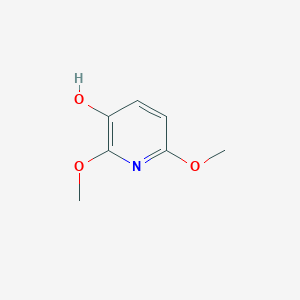
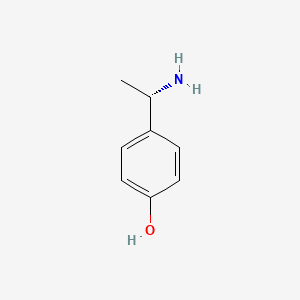
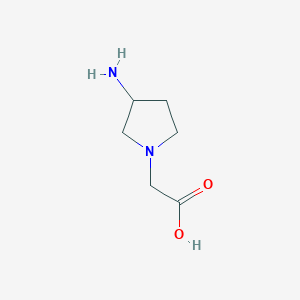
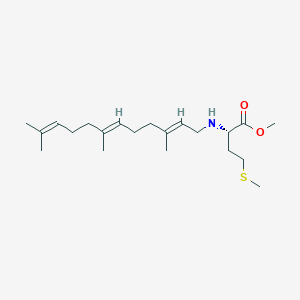


![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
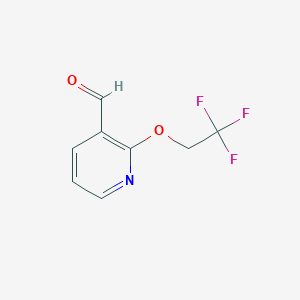
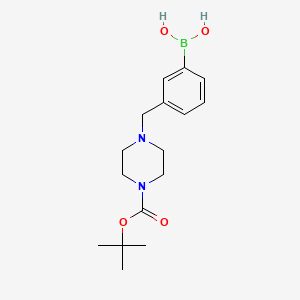
![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)
